molecular formula C7H8FNO B8581469 2-Fluoro-4-(2-hydroxyethyl)pyridine

2-Fluoro-4-(2-hydroxyethyl)pyridine

Cat. No. B8581469
M. Wt: 141.14 g/mol
InChI Key: HWAMLDKFDNXTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09125937B2

Procedure details

To a solution of anhydrous diisopropylamine (18.5 mL, 0.13 mol) in anhydrous tetrahydrofuran (160 mL) was added dropwise at −80° C., under argon, a 1.3 M n-butyllithium solution in hexane (100 mL, 0.13 mol). The mixture was stirred at −80° C. for 1 h before addition dropwise of a solution of 2-fluoro-4-picoline (41) (9.00 g, 6.30 mmol) in anhydrous tetrahydrofuran (60 mL). The mixture was stirred at −80° C. for 1 h once again before addition dropwise of a p-formaldehyde (16.6 g, 0.55 mol) suspension in anhydrous tetrahydrofuran (100 mL). The mixture was stirred at −80° C. for 1 h and then at room temperature for 12 h. A saturated aqueous ammonium chloride solution (450 mL) was added to the mixture. The solution was decanted and the aqueous layer was extracted with dichloromethane (4×200 mL). The organic layers were combined, dried on magnesium sulfate, filtered and evaporated under vacuum. The residue obtained was chromatographed (Al2O3, CH2Cl2/EtOH, 99/1, v/v) to give compound 42 (7.25 g, 51.4 mmol) as an orange-coloured oil. Yield 57%; Rf (Al2O3, CH2Cl2/EtOH, 99/1, v/v) 0.32; IR (CCl4) ν 1046, 1149, 1278, 1413, 1613, 2800-3000, 3100-3600, 3634 cm−1; 1H NMR (200 MHz, CDCl3) δ 2.87 (t, 2H, J=6.3 Hz), 3.87 (t, 2H, J=6.3 Hz), 6.82 (s, 1H), 7.07 (d, 1H, J=5.2 Hz), 8.01 (d, 1H, J=5.2 Hz); MS m/z 141 (M+, 23), 111 (100), 91 (34), 83 (14), 64 (10), 57 (12).
Quantity
18.5 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
9 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
reactant
Reaction Step Four
[Compound]
Name
p-formaldehyde
Quantity
16.6 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
450 mL
Type
reactant
Reaction Step Six
Yield
57%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[F:19][C:20]1[CH:25]=[C:24]([CH3:26])[CH:23]=[CH:22][N:21]=1.[Cl-].[NH4+].[O:29]1CCC[CH2:30]1>>[F:19][C:20]1[CH:25]=[C:24]([CH2:26][CH2:30][OH:29])[CH:23]=[CH:22][N:21]=1 |f:4.5|

Inputs

Step One
Name
Quantity
18.5 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
160 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
9 g
Type
reactant
Smiles
FC1=NC=CC(=C1)C
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCCC1
Step Five
Name
p-formaldehyde
Quantity
16.6 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Six
Name
Quantity
450 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −80° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solution was decanted
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (4×200 mL)
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was chromatographed (Al2O3, CH2Cl2/EtOH, 99/1

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=NC=CC(=C1)CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 51.4 mmol
AMOUNT: MASS 7.25 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.